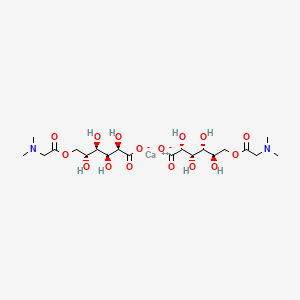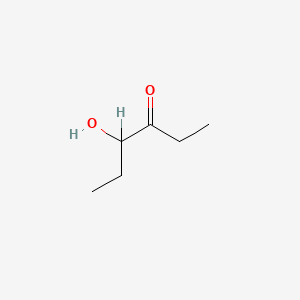
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99) is a high-carbon ferromanganese alloy. This alloy is primarily used in the steelmaking industry to improve the hardness, strength, and wear resistance of steel. The high manganese content in the alloy makes it an essential component in the production of various steel grades, particularly those used in construction, automotive, and heavy machinery industries.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of manganese alloy involves the reduction of manganese ores, typically oxides, using carbonaceous materials such as coke in a high-temperature environment. The process is carried out in electric submerged arc furnaces, where the raw materials are subjected to temperatures exceeding 2000°C. The key reactions involved are:
MnO2+C→Mn+CO2
Industrial Production Methods
In industrial settings, the production of high-carbon ferromanganese is conducted in large electric arc furnaces. The process involves the following steps:
Raw Material Preparation: Manganese ores, coke, and fluxes (such as limestone) are prepared and mixed.
Smelting: The mixture is fed into the electric arc furnace, where it is heated to high temperatures. The carbon in the coke reduces the manganese oxides to manganese metal.
Tapping: The molten alloy is tapped from the furnace and cast into molds.
Refining: The alloy may undergo further refining to adjust its composition and remove impurities.
化学反应分析
Types of Reactions
Manganese alloy undergoes several types of chemical reactions, including:
Oxidation: Manganese in the alloy can oxidize to form manganese oxides.
Reduction: The alloy can be reduced to produce pure manganese metal.
Carburization: The carbon content in the alloy can react with manganese to form manganese carbides.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, air, and other oxidizing agents can react with manganese alloy to form oxides.
Reducing Agents: Carbon and other reducing agents are used to reduce manganese oxides to manganese metal.
Carburizing Agents: Carbon sources such as coke are used in the carburization process.
Major Products Formed
Manganese Oxides: Formed during oxidation reactions.
Pure Manganese Metal: Produced through reduction processes.
Manganese Carbides: Formed during carburization.
科学研究应用
Manganese alloy has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Investigated for its potential role in biological systems and enzymatic reactions.
Medicine: Studied for its potential use in medical implants and devices due to its biocompatibility.
Industry: Widely used in the steelmaking industry to improve the properties of steel.
作用机制
The primary mechanism by which manganese alloy exerts its effects is through its role as an alloying element in steel. Manganese improves the hardness, strength, and wear resistance of steel by forming solid solutions and carbides with iron. The molecular targets and pathways involved include:
Solid Solution Strengthening: Manganese atoms replace iron atoms in the steel lattice, increasing the strength of the material.
Carbide Formation: Manganese reacts with carbon to form manganese carbides, which enhance the hardness and wear resistance of steel.
相似化合物的比较
Manganese alloy can be compared with other similar alloys, such as:
Silicomanganese: Contains higher silicon content and is used for deoxidizing steel.
Medium-Carbon Ferromanganese: Contains lower carbon content and is used for producing medium-carbon steels.
Low-Carbon Ferromanganese: Contains very low carbon content and is used for producing low-carbon steels.
Uniqueness
The high-carbon ferromanganese alloy (ASTM A99) is unique due to its high manganese and carbon content, which makes it particularly suitable for producing high-strength and wear-resistant steels.
Similar Compounds
Silicomanganese: Mn 60-70%, Si 10-20%, C 1-2%
Medium-Carbon Ferromanganese: Mn 75-85%, C 1-2%
Low-Carbon Ferromanganese: Mn 80-90%, C 0.1-0.5%
This detailed article provides a comprehensive overview of manganese alloy, base, Mn 74-82, Fe 8-19, C 6.9-7.5, Si 0-1.2, P 0-0.4 (ASTM A99), covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
属性
CAS 编号 |
12604-53-4 |
|---|---|
分子式 |
FeMn |
分子量 |
110.78 g/mol |
InChI |
InChI=1S/Fe.Mn |
InChI 键 |
DALUDRGQOYMVLD-UHFFFAOYSA-N |
规范 SMILES |
[Mn]=[Fe] |
同义词 |
Manganese alloy, base, Mn 74-82,Fe 8-19,C 6.9-7.5,Si 0-1.2,P 0-0.4 (ASTM A99) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Hydroxy-[4-(hydroxyamino)-1-oxidoquinolin-1-ium-7-yl]-oxoazanium](/img/structure/B1171876.png)
